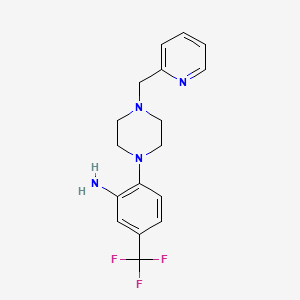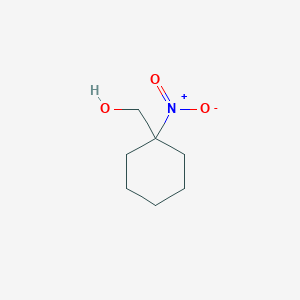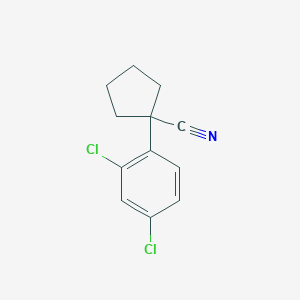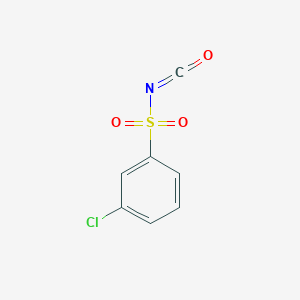
Isocyanate de 3-chlorobenzènesulfonyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isocyanates typically involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .Applications De Recherche Scientifique
Synthèse chimique
L'isocyanate de 3-chlorobenzènesulfonyle joue un rôle crucial dans la synthèse organique. Il agit comme un réactif électrophile qui peut introduire des groupes isocyanate de sulfonyle dans les molécules organiques, facilitant la synthèse d'architectures moléculaires complexes. Ceci est particulièrement utile dans la construction d'hétérocycles, qui sont des structures centrales dans de nombreux produits naturels et produits pharmaceutiques .
Mécanisme D'action
Target of Action
The primary target of 3-Chlorobenzene-1-sulfonyl isocyanate is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
3-Chlorobenzene-1-sulfonyl isocyanate interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile (3-Chlorobenzene-1-sulfonyl isocyanate) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
The interaction of 3-Chlorobenzene-1-sulfonyl isocyanate with the benzene ring affects the biochemical pathways of the organic compound. The substitution of the benzene ring alters the compound’s structure and can potentially affect its downstream effects . .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The result of the action of 3-Chlorobenzene-1-sulfonyl isocyanate is the formation of a substituted benzene ring . This can lead to changes in the molecular and cellular properties of the organic compound, potentially altering its function or activity .
Action Environment
The action, efficacy, and stability of 3-Chlorobenzene-1-sulfonyl isocyanate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals that can react with 3-Chlorobenzene-1-sulfonyl isocyanate .
Analyse Biochimique
Biochemical Properties
3-Chlorobenzene-1-sulfonyl isocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to react with nucleophiles, such as amines and alcohols, forming stable urea and carbamate derivatives . This reactivity makes it useful in the modification of proteins and peptides, where it can be used to introduce specific functional groups or labels. The compound’s interaction with enzymes, such as proteases and kinases, can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways .
Molecular Mechanism
The molecular mechanism of 3-Chlorobenzene-1-sulfonyl isocyanate involves its ability to form covalent bonds with biomolecules. This compound can react with amino acid residues in proteins, such as lysine and cysteine, leading to the formation of stable adducts . These modifications can alter the structure and function of the target proteins, resulting in changes in enzyme activity, protein-protein interactions, and cellular signaling . Additionally, 3-Chlorobenzene-1-sulfonyl isocyanate can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chlorobenzene-1-sulfonyl isocyanate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that prolonged exposure to 3-Chlorobenzene-1-sulfonyl isocyanate can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These changes can be monitored using various biochemical assays and analytical techniques.
Dosage Effects in Animal Models
The effects of 3-Chlorobenzene-1-sulfonyl isocyanate in animal models vary with different dosages. At low doses, the compound may have minimal effects on the overall health and function of the animals . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the immune system . Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity and adverse outcomes . These studies are essential for determining the safe and effective use of 3-Chlorobenzene-1-sulfonyl isocyanate in various applications.
Metabolic Pathways
3-Chlorobenzene-1-sulfonyl isocyanate is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components . These metabolic reactions can influence the overall metabolic flux and levels of various metabolites in the cell . Understanding these pathways is crucial for predicting the compound’s effects on cellular metabolism and identifying potential biomarkers of exposure.
Transport and Distribution
The transport and distribution of 3-Chlorobenzene-1-sulfonyl isocyanate within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, 3-Chlorobenzene-1-sulfonyl isocyanate can localize to different cellular compartments, including the cytoplasm, nucleus, and organelles . Its distribution can be influenced by factors such as binding to cellular proteins and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of 3-Chlorobenzene-1-sulfonyl isocyanate is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and modification . Alternatively, it can accumulate in the nucleus, where it can influence gene expression and DNA repair processes . Understanding the subcellular localization of 3-Chlorobenzene-1-sulfonyl isocyanate is essential for elucidating its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
3-chloro-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S/c8-6-2-1-3-7(4-6)13(11,12)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFPYFZTTSMGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601592 | |
| Record name | 3-Chlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68984-05-4 | |
| Record name | 3-Chlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60601592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzene-1-sulfonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
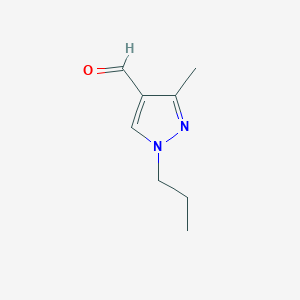
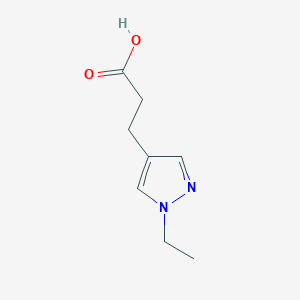

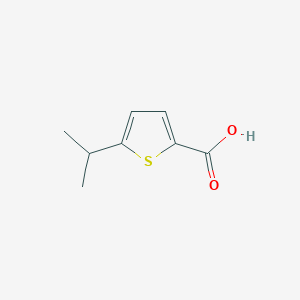
![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)
![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)
